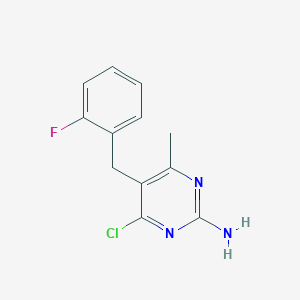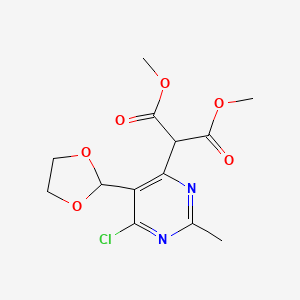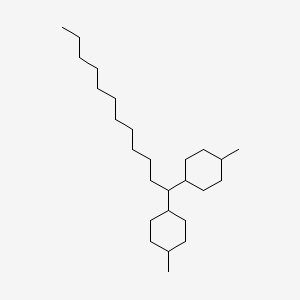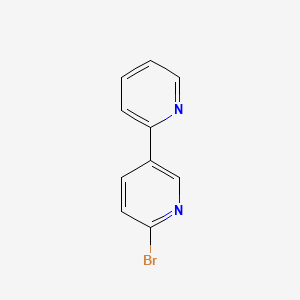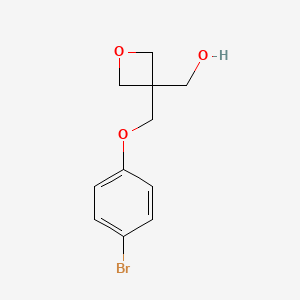![molecular formula C13H16N2O4 B13938343 2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)
2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a furo[3,2-b]pyrrole core structure
Vorbereitungsmethoden
The synthesis of 2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multiple steps. One common method includes the Vilsmeier-Haack reaction, which is used to form the furo[3,2-b]pyrrole core . The reaction conditions often involve the use of formylating agents and subsequent cyclization steps. Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the furo[3,2-b]pyrrole core.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing groups on the molecule. Common reagents used in these reactions include methyl iodide, benzyl chloride, and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved often include redox reactions and nucleophilic attacks, which are facilitated by the unique structure of the furo[3,2-b]pyrrole core .
Vergleich Mit ähnlichen Verbindungen
2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds such as:
2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate: This compound has a similar core structure but different substituents, leading to variations in reactivity and applications.
2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylate:
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have a thieno ring instead of a furo ring, resulting in different electronic and steric effects.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl 4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-13(11-9-12-10(14-11)1-5-18-12)19-8-4-15-2-6-17-7-3-15/h1,5,9,14H,2-4,6-8H2 |
InChI-Schlüssel |
BVKSWRAKPUEDKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC(=O)C2=CC3=C(N2)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


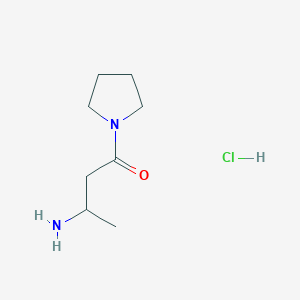

![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
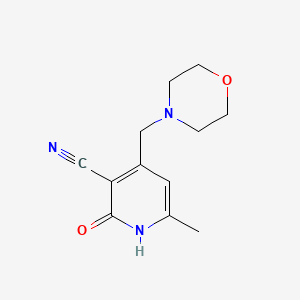
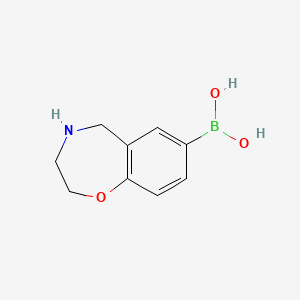
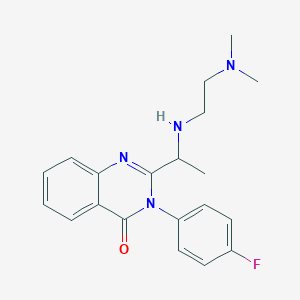
![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
